N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide: is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylbenzyl ether, and a pyridinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Methylbenzyl Ether: The methylbenzyl ether can be attached through an etherification reaction using a suitable alkylating agent.
Final Coupling: The final step involves coupling the pyridinone core with the fluorophenyl and methylbenzyl ether groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- N-(2-bromophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- N-(2-iodophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-7-9-17(10-8-15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-6-4-3-5-18(19)23/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKCYMOYXCKDCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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